molecular formula C19H16N6O3S B10991271 N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide

N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide

Cat. No.: B10991271
M. Wt: 408.4 g/mol
InChI Key: AUBKPOPWAXSPDN-UHFFFAOYSA-N
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Description

N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide is a complex organic compound that features a unique combination of indole, thiazole, and pyrazine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The thiazole ring can be constructed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Once the indole and thiazole intermediates are prepared, they are coupled with pyrazine-2-carboxylic acid through an amide bond formation reaction. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(2-{[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C19H16N6O3S

Molecular Weight

408.4 g/mol

IUPAC Name

N-[2-[[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H16N6O3S/c1-28-11-2-3-14-12(6-11)13(7-22-14)16-10-29-19(24-16)25-17(26)9-23-18(27)15-8-20-4-5-21-15/h2-8,10,22H,9H2,1H3,(H,23,27)(H,24,25,26)

InChI Key

AUBKPOPWAXSPDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3=CSC(=N3)NC(=O)CNC(=O)C4=NC=CN=C4

Origin of Product

United States

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